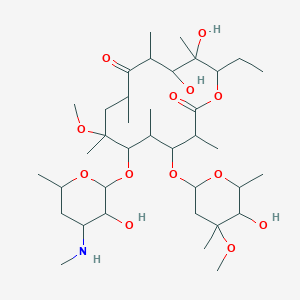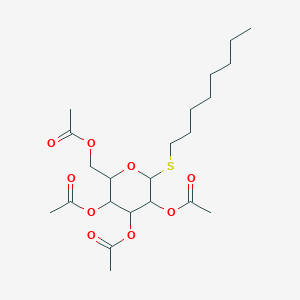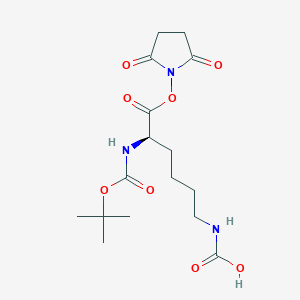
Boc-D-Lys(CO2H)-OSu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-D-Lys(CO2H)-OSu, also known as N-α-t.-Boc-N-ε-2-chloro-CBZ-D-lysine, is a derivative of lysine, an essential amino acid. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The Boc (tert-butoxycarbonyl) group protects the amino group, while the OSu (N-hydroxysuccinimide ester) group activates the carboxyl group for coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Lys(CO2H)-OSu typically involves the protection of the amino group of lysine with a Boc group, followed by the activation of the carboxyl group with N-hydroxysuccinimide (NHS). The reaction conditions often include the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the NHS ester.
Protection of the Amino Group: Lysine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form Boc-Lysine.
Activation of the Carboxyl Group: Boc-Lysine is then reacted with NHS and DCC in an organic solvent like dichloromethane (DCM) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-D-Lys(CO2H)-OSu undergoes several types of chemical reactions, including:
Substitution Reactions: The OSu group can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to expose the free amino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and bases like TEA. The reactions are typically carried out in organic solvents such as DCM or dimethylformamide (DMF).
Deprotection Reactions: TFA is commonly used for Boc deprotection, often in the presence of scavengers like water or anisole to prevent side reactions.
Major Products Formed
Peptide Bonds: The primary product formed from substitution reactions is a peptide bond, linking this compound to another amino acid or peptide.
Free Amino Group: Deprotection reactions yield the free amino group of lysine, which can further participate in peptide synthesis.
Applications De Recherche Scientifique
Boc-D-Lys(CO2H)-OSu is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It is used in solid-phase peptide synthesis (SPPS) to create peptides and proteins with high precision and efficiency.
Biology: Researchers use it to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Boc-D-Lys(CO2H)-OSu involves the activation of the carboxyl group by the OSu group, making it highly reactive towards nucleophiles. This activation facilitates the formation of peptide bonds during peptide synthesis. The Boc group serves as a protective group for the amino group, preventing unwanted side reactions until the desired coupling reaction is complete. The deprotection of the Boc group exposes the free amino group, allowing further reactions to occur.
Comparaison Avec Des Composés Similaires
Boc-D-Lys(CO2H)-OSu can be compared with other similar compounds used in peptide synthesis, such as:
Boc-Lys-OH: Similar to this compound but lacks the OSu group, making it less reactive for coupling reactions.
Fmoc-D-Lys(Boc)-OH: Uses a different protective group (Fmoc) for the amino group, which is removed under basic conditions rather than acidic conditions.
Boc-D-Lys(Alloc)-OH: Contains an allyloxycarbonyl (Alloc) group instead of the OSu group, providing different reactivity and protection properties.
Conclusion
This compound is a valuable compound in peptide synthesis, offering unique protective and activation properties that facilitate the efficient formation of peptide bonds. Its applications in chemistry, biology, medicine, and industry make it an essential tool for researchers and industrial chemists alike. By understanding its preparation methods, chemical reactions, and mechanism of action, scientists can leverage its properties to advance their research and development efforts.
Propriétés
Formule moléculaire |
C16H25N3O8 |
|---|---|
Poids moléculaire |
387.38 g/mol |
Nom IUPAC |
[(5R)-6-(2,5-dioxopyrrolidin-1-yl)oxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]carbamic acid |
InChI |
InChI=1S/C16H25N3O8/c1-16(2,3)26-15(25)18-10(6-4-5-9-17-14(23)24)13(22)27-19-11(20)7-8-12(19)21/h10,17H,4-9H2,1-3H3,(H,18,25)(H,23,24)/t10-/m1/s1 |
Clé InChI |
BFZWWBDMYWWAFY-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)O)C(=O)ON1C(=O)CCC1=O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCCCNC(=O)O)C(=O)ON1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[9-[4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13397966.png)


![[(2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohex-1-EN-1-YL)penta-2,4-dien-1-YL]triphenylphosphanium chloride](/img/structure/B13398011.png)
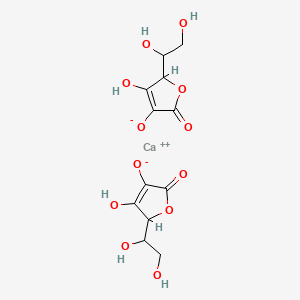
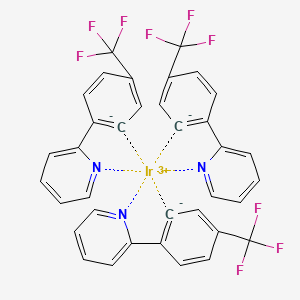
![7-[2-(3-Hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B13398028.png)
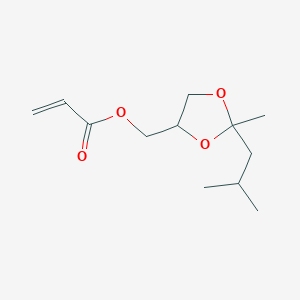
![7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid;hydrate](/img/structure/B13398040.png)

